![molecular formula C12H9N7O3S B2697073 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396815-70-5](/img/structure/B2697073.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H9N7O3S and its molecular weight is 331.31. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Compounds featuring substituted isosteres of pyridine and pyrazine, similar to the core structure of the chemical , have been investigated for their antimycobacterial activities. Studies have shown that these compounds, when synthesized with specific substituents, exhibit significant activity against Mycobacterium tuberculosis. The research aimed to improve cellular permeability and bioavailability by modifying the lipophilicity of these molecules, potentially leading to new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Photosynthetic Electron Transport Inhibitors
Research on pyrazole derivatives, including structures akin to the query compound, has demonstrated their ability to act as potent inhibitors of photosynthetic electron transport. This inhibitory activity is crucial for the development of new herbicides, as it allows for the selective targeting of weed species without affecting the crops. The molecular modeling studies conducted as part of this research have provided insights into the structural determinants of activity, highlighting the importance of electrostatic properties in the inhibition process (Vicentini et al., 2005).
Synthesis of Novel Derivatives
The synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety demonstrates the versatility of these heterocyclic frameworks in medicinal chemistry. Such compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties. This research underscores the importance of heterocyclic compounds in the development of new therapeutic agents, offering a foundation for future drug discovery and development efforts (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Antiviral Activity
The search for new antiviral agents has led to the exploration of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have shown remarkable activity against the avian influenza virus (H5N1). This research highlights the potential of such compounds in the development of new antiviral drugs, particularly those targeting influenza viruses, which remain a significant threat to public health worldwide (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of action
Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities . They have been studied for their antimicrobial , antitumor , and dyeing properties . .
Mode of action
The mode of action of 1,3,4-thiadiazole derivatives can vary greatly depending on the specific compound and its targets. Some 1,3,4-thiadiazole derivatives have been found to interact with bacterial cell walls, inhibiting their growth . .
Biochemical pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can vary greatly depending on the specific compound and its targets. Some 1,3,4-thiadiazole derivatives have been found to interfere with DNA synthesis in cancer cells . .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can vary greatly depending on the specific compound and its targets. Some 1,3,4-thiadiazole derivatives have been found to induce cell death in cancer cells . .
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O3S/c1-6-18-19-12(23-6)17-10(21)8-5-22-11(15-8)16-9(20)7-4-13-2-3-14-7/h2-5H,1H3,(H,15,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXSWQKVOUGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide |
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